(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid is a chiral compound that belongs to the class of octahydroindole derivatives. Its full IUPAC name is (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-octahydro-1H-indole-2-carboxylic acid. This compound is notable for its applications in peptide synthesis and as an intermediate in pharmaceutical chemistry.
(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid is classified as an amino acid derivative due to its structure containing a carboxylic acid group and an amine functionality. It is also categorized under fluorene derivatives due to the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group.
The synthesis of (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid typically involves several steps, including:
The reactions are typically carried out under controlled conditions to ensure high yields and selectivity. Reactions may be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to confirm product formation and purity .
The molecular formula of (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid is C24H25NO4, with a molecular weight of 391.46 g/mol. The structure features multiple stereogenic centers that contribute to its chiral nature.
(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid can participate in various chemical reactions typical for amino acids and carboxylic acids:
The reactions are often performed under mild conditions to preserve the integrity of the chiral centers and functional groups. The use of protecting groups like Fmoc allows for selective reactions without affecting other reactive sites on the molecule .
The mechanism by which (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid acts in biological systems primarily relates to its role as a peptide building block:
Research indicates that modifications at the indole position can affect binding affinity and biological activity, making this compound valuable in drug design .
Purity assessments are critical, with high-performance liquid chromatography commonly used to verify that products meet desired specifications (>98% purity) .
(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid has significant applications in:
This compound exemplifies how modifications in molecular structure can lead to diverse applications in medicinal chemistry and biochemistry.
The construction of the trans-fused octahydroindole core presents significant stereochemical challenges due to the presence of three contiguous chiral centers. Industrial routes typically employ catalytic hydrogenation of bicyclic aromatic precursors as the key step. Patent AU2010273259B2 details a high-yielding process starting from ethyl (1S)-1-phenylethylamino)cyclohexene-1-carboxylate. This intermediate undergoes palladium-catalyzed asymmetric hydrogenation (5% Pd/C, 50 psi H₂) in methanol/acetic acid (95:5) to install the cis-ring junction with >98% diastereoselectivity [1]. Subsequent acid hydrolysis cleaves the chiral auxiliary, yielding the enantiopure (2S,3aR,7aS)-octahydroindole-2-carboxylic acid hydrochloride. Critical to optical purity retention is the use of L-tartaric acid for resolution, achieving enantiomeric excess (ee) values exceeding 99.5% as confirmed by chiral HPLC [1]. Alternative pathways include the Schiff base reduction strategy disclosed in CN101544593A, where cyclohexanone derivatives condense with chiral amines (e.g., (R)-1-phenylethylamine), followed by sodium borohydride reduction. This method affords moderate diastereoselectivity (70-85% de) but requires additional recrystallization steps to achieve pharmacopeial-grade purity [2].
Table 1: Comparative Stereochemical Outcomes for Octahydroindole Core Synthesis
| Method | Key Catalyst/Reagent | Diastereoselectivity | Enantiomeric Excess | Yield |
|---|---|---|---|---|
| Pd/C Hydrogenation | 5% Pd/C, H₂ (50 psi) | >98% de (cis-fusion) | >99.5% ee after resolution | 85% |
| Chiral Auxiliary Reduction | NaBH₄ in MeOH | 70-85% de | 99% ee after recrystallization | 75% |
| Ni(II)-Complex Alkylation | Ni(II)/BPB, Alkyl Halides | Not applicable | >99% ee | 90% |
Ni(II) complexes of glycine-derived Schiff bases have emerged as versatile platforms for synthesizing non-proteinogenic amino acids with exceptional stereocontrol. As demonstrated by Soloshonok’s trichlorinated ligand system (N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide), the glycine equivalent complex undergoes diastereoselective alkylation with 1,4-dihalobutanes to form the octahydroindole skeleton [3]. This method leverages the ligand’s tridentate coordination to enforce a rigid chiral environment, facilitating alkylation at the glycine α-carbon with >99% ee. The reaction proceeds in THF at −20°C using sodium tert-butoxide as base, achieving 90% isolated yield of the alkylated Ni(II) complex. Subsequent decomplexation (HCl/MeOH) releases the free amino acid, which is directly suitable for Fmoc protection [3]. Hamari’s binaphthyl-derived azepine ligands offer complementary stereodirecting properties, enabling dynamic kinetic resolutions of racemic amino acid precursors. These ligands exhibit superior stability against racemization under basic conditions, making them suitable for multi-kilogram production runs [3].
Fmoc protection of the octahydroindole nitrogen is critical for enabling solid-phase peptide synthesis (SPPS) compatibility. The optimal sequence involves reacting the free amino acid (CAS: 134526-62-8) with 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in aqueous dioxane (1:1) at pH 9.0 (maintained by Na₂CO₃) [4]. This method minimizes epimerization at the C2 stereocenter, a significant risk during acylation of the secondary amine. The resulting Fmoc-protected acid (Molecular Formula: C₂₄H₂₅NO₄, MW: 391.5 g/mol) is isolated by crystallization from ethyl acetate/heptane mixtures, achieving HPLC purities ≥95% [4]. Chiral auxiliaries serve dual roles: 1) controlling stereochemistry during ring formation (e.g., (S)-1-phenylethylamine in hydrogenation routes), and 2) facilitating purification via diastereomeric salt crystallization. For phosphino-amino acid analogues, Gilbertson’s oxazoline protection strategy prevents undesired phosphine oxidation during carboxylate deprotection—a technique adaptable to Fmoc-octahydroindole synthesis when functionalized side chains are present [9].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6